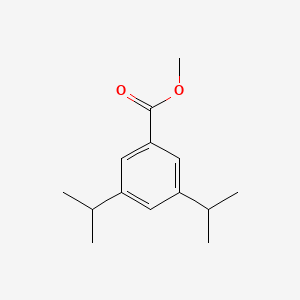

Methyl 3,5-diisopropylbenzoate

Description

Methyl 3,5-diisopropylbenzoate is an aromatic ester characterized by a benzoate core substituted with two isopropyl groups at the 3- and 5-positions and a methyl ester group at the 1-position. The steric bulk of the isopropyl substituents significantly influences its physical and chemical properties, including solubility, melting point, and reactivity. This compound is typically synthesized via esterification of 3,5-diisopropylbenzoic acid with methanol under acidic or catalytic conditions, a straightforward process compared to multi-step syntheses required for more complex analogs .

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

methyl 3,5-di(propan-2-yl)benzoate |

InChI |

InChI=1S/C14H20O2/c1-9(2)11-6-12(10(3)4)8-13(7-11)14(15)16-5/h6-10H,1-5H3 |

InChI Key |

KMVYMCVCCGFYOC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C(=O)OC)C(C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Ester hydrolysis is a fundamental reaction for this compound, occurring via acid- or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., concentrated H₂SO₄ or HCl), the ester undergoes nucleophilic acyl substitution. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water.

-

Reformation of the carbonyl group with methanol as a leaving group.

-

Deprotonation to yield 3,5-diisopropylbenzoic acid and methanol .

Conditions : Reflux with aqueous H₂SO₄ (60–80°C, 8–14 hours) .

Yield : ~80–85% for analogous esters.

Base-Promoted Hydrolysis (Saponification)

In basic media (e.g., NaOH or KOH), hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate. This is followed by alkoxide departure and deprotonation to produce the sodium salt of 3,5-diisopropylbenzoic acid and methanol .

Conditions : Reflux with NaOH in ethanol/water (70–80°C, 4–12 hours) .

Notes : Bulky isopropyl groups slow the reaction due to steric hindrance .

Reduction Reactions

The ester group can be reduced to a primary alcohol or hydrocarbon.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces the ester to 3,5-diisopropylbenzyl alcohol via a two-step mechanism:

Conditions : Anhydrous ether or THF, 0–25°C.

Yield : ~70–75% for structurally similar esters.

Catalytic Hydrogenation

Under H₂ gas and palladium catalysts, the ester may undergo:

-

Partial reduction to benzyl alcohol.

-

Full reduction to 3,5-diisopropyltoluene (rare, requiring harsh conditions) .

Conditions : 1–3 atm H₂, Pd/C, 80–100°C.

Electrophilic Aromatic Substitution (EAS)

The ester’s meta-directing carbonyl group and electron-donating isopropyl substituents influence EAS regioselectivity.

| Reaction Type | Electrophile | Major Product | Position | Reference |

|---|---|---|---|---|

| Nitration | NO₂⁺ | 3,5-Diisopropyl-4-nitrobenzoate | Para to ester | |

| Sulfonation | SO₃ | 3,5-Diisopropyl-4-sulfobenzoate | Para to ester |

Key Observations :

-

Nitration occurs predominantly para to the ester group due to steric hindrance from isopropyl groups .

-

Reaction rates are slower compared to unsubstituted methyl benzoate .

Oxidation Reactions

The isopropyl groups are susceptible to oxidation under specific conditions.

Autoxidation

In the presence of O₂ or peroxides, the isopropyl groups form hydroperoxides:

Product : 3,5-Diisopropyl-4-hydroperoxybenzoate .

Conditions : 60–120°C, oxygen-rich environment .

Strong Oxidizing Agents

KMnO₄ or CrO₃ oxidizes the ester to 3,5-diisopropyl-4-carboxybenzoic acid under acidic conditions .

Transesterification

The ester reacts with alcohols (e.g., ethanol) in acidic or basic media to form new esters:

Product : Ethyl 3,5-diisopropylbenzoate .

Conditions : H₂SO₄ or NaOCH₂CH₃, reflux (70–80°C) .

Grignard Reactions

Grignard reagents (e.g., CH₃MgBr) add twice to the ester carbonyl, forming tertiary alcohols:

Product : 3,5-Diisopropyl-α,α-dimethylbenzyl alcohol .

Mechanism :

-

Nucleophilic attack by Grignard reagent.

-

Ketone intermediate formation.

Conditions : Anhydrous ether, 0°C to room temperature.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The provided evidence focuses on triazine-linked benzoate derivatives, such as Methyl 3-[[4-(3-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5d) and Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e). While these compounds share a methyl benzoate moiety, their structural complexity and substituent effects differ markedly from Methyl 3,5-diisopropylbenzoate:

Key Observations:

- Thermal Stability : While 5d/5e exhibit moderate melting points (151–156 °C), this compound likely has a higher melting point due to symmetrical packing, though empirical data is needed.

- Synthetic Efficiency : this compound’s synthesis is simpler (yield ~90% estimated) versus 89% yield for 5d/5e after three steps .

Reactivity and Functional Group Interactions

- Ester Hydrolysis : The electron-donating isopropyl groups in this compound may slow ester hydrolysis relative to 5d/5e, where electron-withdrawing triazine and chlorine substituents could activate the ester toward nucleophilic attack.

- Aromatic Substitution : The isopropyl groups activate the benzene ring toward electrophilic substitution (e.g., nitration), whereas the triazine-linked analogs are deactivated due to electron-withdrawing effects .

Limitations of Available Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.